molecular formula C14H17ClF3N3O2 B2425949 (S)-N-(2-(3-aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride CAS No. 857651-01-5

(S)-N-(2-(3-aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride

Cat. No. B2425949
CAS RN: 857651-01-5
M. Wt: 351.75
InChI Key: FPNGMQVUFFNLFP-MERQFXBCSA-N
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Description

(S)-N-(2-(3-aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C14H17ClF3N3O2 and its molecular weight is 351.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Neuroleptic Activity

  • A study by Iwanami et al. (1981) discussed the synthesis of benzamides, including compounds similar to the one , as potential neuroleptics. These compounds showed promising activity as treatment options for psychosis (Iwanami, S., et al., 1981).

Anti-Inflammatory and Anti-Microbial Applications

  • Research by Lynch et al. (2006) on derivatives of 2-aminothiazole and 2-amino-2-thiazoline, which resemble the structure of the compound , found these derivatives to exhibit anti-inflammatory activity and potential for use in the treatment of certain bacterial infections (Lynch, D., et al., 2006).

Asymmetric Synthesis in Antibacterial Agents

  • A study by Rosen et al. (1988) focused on the asymmetric synthesis of enantiomers for an antibacterial agent closely related to the compound of interest. The S-(+) enantiomer showed more activity against aerobic and anaerobic bacteria, suggesting potential clinical significance (Rosen, T., et al., 1988).

Dopamine Antagonist Properties

  • Meltzer et al. (1983) examined a compound similar to the one for its potential as a dopamine antagonist. Their findings suggest applications in treating conditions related to dopamine receptor activity (Meltzer, H., et al., 1983).

Biological Activity in Mycobacterial, Bacterial, and Fungal Strains

  • Imramovský et al. (2011) explored the biological activity of benzamide derivatives, revealing activity against mycobacterial, bacterial, and fungal strains, which could have significant implications for the development of new antimicrobial agents (Imramovský, A., et al., 2011).

Synthesis and Characterization in Medicinal Chemistry

  • Various studies focused on the synthesis and characterization of similar benzamide compounds, exploring their potential as antipsychotic agents, antibacterial agents, and in other medical applications. Notable research includes that by Usuda et al. (2004), Saeed et al. (2020), Arora et al. (2005), and Dian (2010), each contributing to the understanding of the compound's properties and potential applications in medicinal chemistry (Usuda, S., et al., 2004), (Saeed, A., et al., 2020), (Arora, J., et al., 2005), (Dian, H., 2010).

properties

IUPAC Name

N-[2-[(3S)-3-aminopyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O2.ClH/c15-14(16,17)10-3-1-2-9(6-10)13(22)19-7-12(21)20-5-4-11(18)8-20;/h1-3,6,11H,4-5,7-8,18H2,(H,19,22);1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNGMQVUFFNLFP-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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